N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S.ClH/c1-16-4-9-19(31-2)20-21(16)33-23(24-20)26(11-3-10-25-12-14-32-15-13-25)22(28)17-5-7-18(8-6-17)27(29)30;/h4-9H,3,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUUNLOVVBVSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride is a synthetic compound that combines various functional groups, suggesting potential biological activities. This compound is characterized by a complex molecular structure, including a thiazole ring and a morpholine group, which are often associated with diverse pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 420.92 g/mol. The presence of the methoxy and nitro groups may enhance its solubility and bioactivity, making it suitable for pharmaceutical applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.92 g/mol |
| Functional Groups | Thiazole, Morpholine, Nitro |
| Solubility | High due to carboxamide group |
The compound acts primarily as a positive allosteric modulator at the muscarinic M4 receptor , which is involved in various neurological processes. This modulation can influence neurotransmitter release and neuronal excitability, potentially leading to therapeutic effects in conditions like schizophrenia or Alzheimer's disease .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antiviral Effects : Compounds containing thiazole and thiophene moieties have shown promise against viruses such as HIV and HBV by increasing intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits viral replication .
- Antimicrobial Properties : The structural components suggest potential activity against various bacterial and fungal pathogens, making it a candidate for further investigation in antimicrobial drug development.
Case Studies and Research Findings
- Antiviral Activity : A study evaluating the antiviral properties of related benzamide derivatives demonstrated their effectiveness against HBV through mechanisms involving A3G. The findings suggest that modifications in the benzamide structure can enhance antiviral potency .
- Pharmacokinetics : Research on similar compounds has shown favorable pharmacokinetic profiles, including low clearance rates and significant brain penetration, which are crucial for central nervous system-targeting drugs .
- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in vivo, revealing promising results in reducing viral loads and improving overall health outcomes in treated subjects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on unrelated compounds, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones and their derivatives . These molecules involve triazole-thione cores with sulfonyl and fluorophenyl substituents, which differ significantly from the benzothiazole-morpholine-nitrobenzamide scaffold of the queried compound. Key differences include:
No pharmacological or biochemical data (e.g., target binding, cytotoxicity) are provided for either the queried compound or the evidence-based analogs, making direct comparisons impossible.
Critical Analysis of Evidence
Preparation Methods
Side Reactions in Alkylation
Competing di-alkylation is mitigated by maintaining a slight excess of benzothiazole amine and using controlled stoichiometry. Monitoring via thin-layer chromatography (TLC) at 2-hour intervals ensures reaction progress.
Acylation Efficiency
The use of pyridine in acyl chloride synthesis prevents HCl-induced decomposition of the nitro group. Additionally, triethylamine in the acylation step ensures rapid deprotonation of the secondary amine, facilitating nucleophilic attack on the acyl chloride.
Salt Formation and Hygroscopicity
The hydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions. Lyophilization from tert-butanol/water mixtures improves long-term stability.
Industrial Scalability Considerations
Scale-up requires:
- Continuous Flow Reactors: For acyl chloride synthesis to enhance safety and yield.
- Crystallization Optimization: Anti-solvent addition (e.g., heptane) to improve crystal habit and filtration rates.
- Waste Management: SOCl₂ and HCl byproducts are neutralized with NaOH scrubbers to meet environmental regulations.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield/Purity |
|---|---|---|---|
| 1 | CuI, NaN₃, NaOH, N₂ atmosphere | Amidation | 75–98% |
| 2 | Ethanol-water recrystallization | Purification | 98% (HPLC) |
Basic: How to characterize the compound’s purity and structural integrity?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and morpholine protons at δ 3.2–4.0 ppm) .
- HPLC : Validate purity (>98%) using reverse-phase C18 columns with UV detection .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 500–600 range for related thiazole derivatives in ) .
Advanced: How can computational modeling optimize reaction design for this compound?
Answer:
Integrate quantum chemical calculations and machine learning (ML):
- Reaction Path Search : Use density functional theory (DFT) to predict transition states and intermediates (e.g., ICReDD’s workflow in ) .
- ML-Guided Optimization : Train models on experimental data (e.g., solvent effects, temperature) to predict optimal conditions, reducing trial-and-error () .
- Validation : Cross-check computational predictions with small-scale experiments (e.g., 10 mmol trials) before scaling .
Advanced: How to resolve contradictions in spectroscopic or chromatographic data?
Answer:
Address discrepancies systematically:
- Repeat Experiments : Ensure consistency under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Cross-Validation : Combine NMR with FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹ in ) and elemental analysis (C/H/N% matching theoretical values) .
- Dynamic Light Scattering (DLS) : Check for aggregation if HPLC peaks suggest impurities .
Advanced: What experimental strategies improve yield in multi-step syntheses?
Answer:
Apply design of experiments (DOE) and process analytical technology (PAT):
- DOE : Vary parameters (e.g., temperature, stoichiometry) to identify critical factors (e.g., ’s high-throughput screening) .
- PAT : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time (e.g., ’s data-driven approaches) .
- Workup Optimization : Replace column chromatography with pH-dependent extraction for acid/base-sensitive intermediates .
Advanced: How to analyze metabolic stability in preclinical studies?
Answer:
Focus on structural motifs influencing stability:
- Trifluoromethyl Groups : Enhance lipophilicity and resistance to oxidation (e.g., analogs in ) .
- In Vitro Assays : Use liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., morpholine ring oxidation) .
- LC-MS/MS : Quantify metabolites and correlate with computational ADMET predictions .
Advanced: How to address low solubility in biological assays?
Answer:
- Co-Solvents : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility (e.g., tert-butyl carbamate strategies in ) .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release (e.g., methods in ) .
Advanced: What statistical methods are robust for analyzing dose-response data?
Answer:
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to IC₅₀/EC₅₀ data .
- Bootstrap Analysis : Estimate confidence intervals for small datasets (n < 6) .
- ANOVA with Tukey’s Test : Compare multiple treatment groups while controlling family-wise error rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
